N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-nitro-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
It is classified as a diarylamine and more specifically as an arylaminopyridine . This compound is known for its low aqueous solubility and low volatility, making it persistent in soil systems but not in water . Fluazinam is primarily used to control various soil-borne fungal pathogens on a range of crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluazinam is synthesized through a multi-step process involving the nitration of chlorinated aromatic compounds followed by amination. The key steps include:
Nitration: The chlorinated aromatic compound is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Industrial Production Methods
Industrial production of fluazinam involves large-scale nitration and amination processes, followed by purification steps to ensure the final product meets the required purity standards. The production process is designed to minimize environmental impact and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
Fluazinam undergoes various chemical reactions, including:
Oxidation: Fluazinam can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro groups in fluazinam can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Fluazinam can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of amine derivatives, while substitution reactions can yield a variety of substituted aromatic compounds .
Scientific Research Applications
Fluazinam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nitration and amination reactions.
Biology: Investigated for its effects on fungal pathogens and its potential use in controlling fungal infections in plants.
Medicine: Explored for its potential use in developing new antifungal drugs.
Mechanism of Action
Fluazinam acts by inhibiting the germination of fungal spores and the development of infection structures. It is an extremely potent uncoupler of oxidative phosphorylation in mitochondria, which disrupts the energy production process in fungal cells. Additionally, fluazinam has high reactivity with thiols, which contributes to its antifungal activity . The compound is rapidly metabolized in mammals to a compound without uncoupling activity, resulting in low toxicity to mammals .
Comparison with Similar Compounds
Fluazinam is unique among uncouplers due to its broad-spectrum activity against fungi and low toxicity to mammals. Similar compounds include:
Chlorothalonil: Another broad-spectrum fungicide with a different mode of action.
Mancozeb: A fungicide that acts by inhibiting enzyme activity in fungal cells.
Captan: A fungicide that disrupts cellular respiration in fungi.
Fluazinam stands out due to its specific mode of action and its effectiveness against a wide range of fungal pathogens .
Properties
CAS No. |
133230-00-9 |
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Molecular Formula |
C13H4ClF6N5O6 |
Molecular Weight |
475.64 g/mol |
IUPAC Name |
N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-nitro-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H4ClF6N5O6/c14-8-5(13(18,19)20)2-6(23(26)27)9(10(8)25(30)31)22-11-7(24(28)29)1-4(3-21-11)12(15,16)17/h1-3H,(H,21,22) |
InChI Key |
NVXQTYHSPADZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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